molecular formula C22H26ClN3O2 B243545 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide

カタログ番号 B243545
分子量: 399.9 g/mol
InChIキー: GSSJXYLDEDIZAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays a critical role in the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. BCR activation leads to the phosphorylation of BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of BTK by N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has also been reported to inhibit other kinases, including JAK3 and ITK, which are involved in immune cell signaling. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab, in preclinical models of B-cell malignancies.

実験室実験の利点と制限

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is a highly selective inhibitor of BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, like other small molecule inhibitors, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has some limitations, including poor solubility, low bioavailability, and potential off-target effects. These limitations can be addressed by optimizing the formulation and dosing regimen of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide and by conducting rigorous preclinical studies to evaluate its safety and efficacy.

将来の方向性

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Future studies will focus on optimizing the dosing regimen and evaluating the safety and efficacy of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in combination with other drugs. In addition, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, where BTK plays a critical role in immune cell signaling. Future studies will explore the potential of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide in these indications and identify new targets for BTK inhibitors.

合成法

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide involves several steps, starting from the reaction of 5-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form the intermediate 5-chloro-2-(4-isobutyryl-1-piperazinyl)aniline. The intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide. The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been reported in several scientific publications, and the chemical structure has been confirmed by various analytical techniques, including NMR and mass spectrometry.

科学的研究の応用

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide has potent anti-tumor activity and can significantly prolong survival in animal models of B-cell malignancies.

特性

分子式

C22H26ClN3O2

分子量

399.9 g/mol

IUPAC名

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-11-9-25(10-12-26)20-8-7-18(23)14-19(20)24-21(27)17-6-4-5-16(3)13-17/h4-8,13-15H,9-12H2,1-3H3,(H,24,27)

InChIキー

GSSJXYLDEDIZAP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

正規SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。